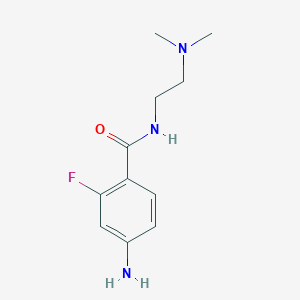![molecular formula C8H5N3O B11759369 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, continuous flow processes, and the use of industrial-grade reagents and solvents. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives and related heterocyclic compounds such as indoles and pyrroles. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile apart is its unique combination of functional groups and the specific arrangement of its fused ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H5N3O |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-3-6-1-5-2-8(12)11-7(5)4-10-6/h1,4H,2H2,(H,11,12) |
InChI-Schlüssel |
DFQOVFKPFYSOLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=NC=C2NC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
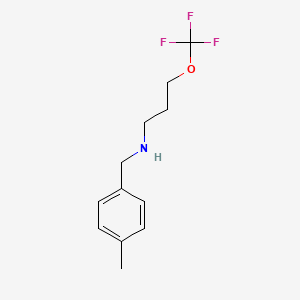
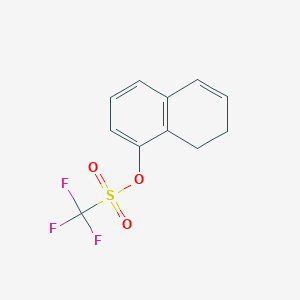
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
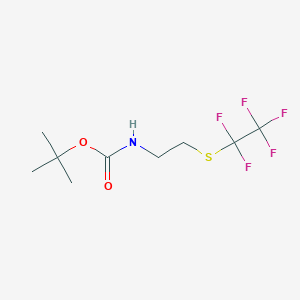
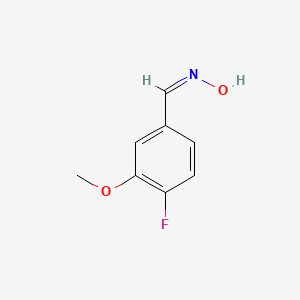
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)


amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
